Quinpirole

描述

A dopamine D2/D3 receptor agonist.

Structure

3D Structure

属性

IUPAC Name |

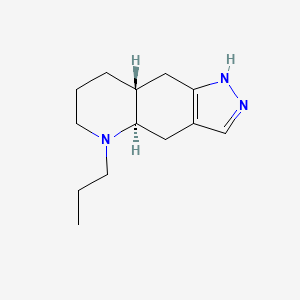

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048229 | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-22-4, 74196-92-2 | |

| Record name | Quinpirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINPIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinpirole: A Technical Guide to a Selective Dopamine D2/D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole is a potent and selective synthetic agonist for the D2 and D3 subtypes of dopamine receptors. Its distinctive pharmacological profile has established it as an invaluable tool in neuroscience research to probe the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed methodologies for its characterization. It is intended to serve as a resource for researchers and professionals in drug development engaged in the study of dopaminergic systems.

Introduction

Dopamine is a critical neurotransmitter that modulates a wide array of central nervous system functions, including motor control, motivation, reward, and cognition. The diverse effects of dopamine are mediated by at least five distinct G protein-coupled receptor (GPCR) subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound, a non-catecholamine ergoline derivative, exhibits high affinity and selectivity for the D2-like receptor family, with a particular preference for D2 and D3 receptors.[1] This selectivity has rendered this compound an essential pharmacological agent for elucidating the specific functions of these receptor subtypes in both normal physiology and in models of neuropsychiatric and neurological disorders.

Chemical Properties

This compound, with the IUPAC name (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline, is a synthetic compound.[2] It is commonly available as a hydrochloride salt, which is soluble in water and 0.1 N HCl.[1]

| Property | Value | Source |

| Molecular Formula | C13H21N3 | [2] |

| Molecular Weight | 219.33 g/mol | [2] |

| CAS Number | 80373-22-4 | |

| PubChem CID | 54562 | |

| This compound Hydrochloride | ||

| Molecular Formula | C13H22ClN3 | |

| Molecular Weight | 255.79 g/mol | |

| CAS Number | 85798-08-9 | |

| Solubility | Water (7.3 mg/ml), 0.1 N HCl (23 mg/ml) |

Mechanism of Action and Signaling Pathways

This compound functions as an agonist at dopamine D2 and D3 receptors, which are primarily coupled to the Gi/o family of G proteins. Activation of these receptors by this compound initiates a cascade of intracellular signaling events.

G Protein-Dependent Signaling

The canonical signaling pathway activated by this compound involves the inhibition of adenylyl cyclase. Upon binding to D2/D3 receptors, the associated Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of various downstream targets.

β-Arrestin-Dependent Signaling

In addition to G protein-mediated pathways, agonist binding to D2/D3 receptors can also trigger the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in receptor desensitization and internalization. However, they can also initiate G protein-independent signaling cascades. This compound has been shown to induce the recruitment of β-arrestin2 to the D2 receptor. This can lead to the activation of downstream signaling molecules such as Akt and glycogen synthase kinase 3 beta (GSK3β), which are implicated in cell survival and neuroinflammation.

Pharmacological Profile: Quantitative Data

The affinity and functional potency of this compound at dopamine D2 and D3 receptors have been extensively characterized. The following tables summarize key quantitative data from various in vitro studies.

Receptor Binding Affinity

The binding affinity of this compound is typically determined through competitive radioligand binding assays, yielding an inhibition constant (Ki).

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Source |

| Dopamine D2 (high-affinity state) | [3H]this compound | Canine Striatum | 4.8 | |

| Dopamine D3 | [3H]this compound | - | 5.1 |

Functional Activity

The functional potency and efficacy of this compound are assessed in various cellular assays that measure downstream signaling events.

| Receptor | Assay | Cell Line | EC50 (nM) | Efficacy (vs. Dopamine/Full Agonist) | Source |

| Dopamine D2 | cAMP Inhibition | HEK 293T | 3.4 - 12.1 | - | |

| Dopamine D2 | Gi/o Activation (BRET) | HEK 293 | - | Full Agonist | |

| Dopamine D3 | Extracellular Acidification | CHO | pEC50 = 8.4 | Full Agonist | |

| Dopamine D2 | Extracellular Acidification | CHO | pEC50 = 7.4 | Full Agonist |

| Receptor | Assay | Cell Line | EC50 (nM) | Efficacy (vs. Dopamine/Full Agonist) | Source |

| Dopamine D2S | β-arrestin2 Recruitment (BRET) | HEK 293 | 75 | Full Agonist | |

| Dopamine D2 | β-arrestin2 Recruitment (Tango) | - | 6.7 | 100% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive)

This protocol outlines the steps for determining the Ki of this compound at D2/D3 receptors using a filtration-based assay.

Materials:

-

Cell membranes expressing dopamine D2 or D3 receptors

-

Radioligand (e.g., [3H]Spiperone for D2, [3H]7-OH-DPAT for D3)

-

This compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Prepare serial dilutions of this compound.

-

Incubation: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., haloperidol).

-

Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol describes a method to measure this compound's ability to inhibit adenylyl cyclase activity in cells expressing D2 or D3 receptors.

Materials:

-

HEK293 cells stably expressing dopamine D2 or D3 receptors

-

Cell culture medium

-

Assay buffer (e.g., HBSS)

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound hydrochloride

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and the maximal inhibition (Emax).

In Vivo Microdialysis

This protocol outlines the general procedure for measuring changes in extracellular dopamine levels in a specific brain region of a freely moving animal following the administration of this compound.

Materials:

-

Laboratory animal (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments

-

Dental cement

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound hydrochloride

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the desired brain region (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain of the awake and freely moving animal.

-

Perfusion and Equilibration: Connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.

-

Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).

-

Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

-

Sample Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.

In Vivo Effects: Locomotor Activity

This compound exerts dose-dependent and biphasic effects on locomotor activity in rodents. Low doses of this compound typically suppress locomotion, an effect attributed to the activation of presynaptic D2 autoreceptors, which inhibits dopamine synthesis and release. In contrast, higher doses of this compound lead to an initial suppression followed by a pronounced increase in locomotor activity, which is thought to be mediated by the stimulation of postsynaptic D2/D3 receptors. This complex behavioral response makes locomotor activity a sensitive in vivo measure of this compound's effects on the dopaminergic system.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for investigating the roles of dopamine D2 and D3 receptors. Its well-characterized properties and the extensive body of research utilizing this compound provide a solid foundation for future studies. This technical guide has summarized the key chemical, pharmacological, and methodological information pertaining to this compound, with the aim of facilitating its effective use in both basic and translational research. The detailed protocols and compiled quantitative data offer a practical resource for scientists and researchers in the field of dopamine pharmacology and drug development.

References

The Psychoactive Profile of Quinpirole: An In-depth Technical Guide for Researchers

An overview of the potent and selective dopamine D2/D3 receptor agonist, Quinpirole, and its application in modeling neuropsychiatric disorders.

This technical guide provides a comprehensive analysis of the psychoactive effects of this compound, a selective D2 and D3 dopamine receptor agonist widely utilized in preclinical research. Its robust and replicable behavioral effects in animal models have made it an invaluable tool for investigating the pathophysiology of disorders such as Obsessive-Compulsive Disorder (OCD) and schizophrenia, as well as for exploring the underlying mechanisms of dopamine signaling in the central nervous system. This document outlines the core psychoactive effects, summarizes quantitative data from key studies, details experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

Core Psychoactive Effects of this compound

This compound administration in research animals, primarily rodents, elicits a range of dose-dependent and temporally distinct psychoactive effects. These effects are primarily mediated by its agonistic action on D2 and D3 dopamine receptors.

Biphasic Locomotor Activity: A hallmark of this compound's psychoactive profile is its biphasic effect on locomotor activity.[1][2] At lower doses, or during the initial phase after administration of higher doses, this compound can induce a period of hypoactivity or immobility.[1][3] This initial suppression is followed by a marked and sustained period of hyperactivity.[4] This biphasic response is thought to be due to the initial stimulation of presynaptic D2 autoreceptors, which inhibits dopamine release, followed by the stimulation of postsynaptic D2 receptors as the drug concentration increases, leading to increased motor activity.

Stereotyped and Compulsive-Like Behaviors: Chronic or repeated administration of this compound is well-documented to induce stereotyped behaviors, which are repetitive, unvarying, and seemingly purposeless movements. These can include sniffing, rearing, and jumping. Furthermore, chronic this compound treatment in rats is a widely accepted model for inducing compulsive checking behaviors, a key feature of OCD. In an open field with objects, this compound-treated rats will repeatedly visit and interact with a subset of objects in a ritualistic manner. This compulsive-like checking behavior is long-lasting and can be attenuated by treatments effective in human OCD, such as clomipramine.

Modeling of Schizophrenia-Related Behaviors: Perinatal or neonatal administration of this compound can lead to long-lasting supersensitivity of D2 receptors, which is used as a developmental model of schizophrenia. As adults, these animals exhibit behaviors relevant to schizophrenia, such as cognitive deficits and impaired prepulse inhibition. Acute administration in adult animals can also induce behaviors considered analogous to positive symptoms of schizophrenia, such as hyperactivity and stereotypy.

Effects on Reward and Motivation: As a dopamine agonist, this compound can influence reward and motivational processes. Microinjections into specific brain regions like the ventral pallidum can have dose-dependent effects on reward and aversion. For instance, high doses in the ventral pallidum can induce place aversion, while lower doses may have rewarding effects.

Other Behavioral Effects: Research has also explored other psychoactive effects of this compound, including:

-

Anxiogenic-like properties at higher doses.

-

Induction of excessive drinking (polydipsia) , which may model a similar condition seen in some psychiatric patients.

-

Alterations in cognitive processes , such as impaired performance in tasks requiring cognitive flexibility.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound in rodents.

| Table 1: Effects of this compound on Locomotor Activity in Rodents | ||||

| Species | Dose (mg/kg) | Route of Administration | Effect | Citation |

| Rat | 0.03 - 8 | Subcutaneous | Biphasic: Initial decrease followed by a marked increase in locomotion at higher doses. | |

| Mouse | 1 | Intraperitoneal | Biphasic: Immobility for the first 50 minutes, followed by enhanced locomotion for the next 70 minutes. | |

| Rat | 0.5 | Intraperitoneal | 6-fold increase in locomotor activity after 10 injections. | |

| Mouse | 0.05 - 5 | Intraperitoneal | Dose-dependent initial inhibition of locomotor activity, followed by a rapid increase at higher doses. | |

| Rat | 2 | Not Specified | Increased total amount of progression and movements. |

| Table 2: this compound-Induced Compulsive-Like Behaviors in Rats | ||||

| Dose (mg/kg) | Frequency | Duration | Key Behavioral Outcome | Citation |

| 0.5 | Twice weekly | 10 injections | Excessive and rapid revisiting of two specific objects/locations in a large open field. | |

| 0.5 | Twice weekly | 5 weeks | Development of a preference for two locations, with up to 20 times more stops than saline-treated rats. | |

| 0.5 | Every 3-4 days | 10 injections | Sensitization to the drug, with activity levels up to 16-fold higher than controls. |

| Table 3: this compound in a Developmental Model of Schizophrenia in Rats | |||

| Administration Period | Dose (µg/kg/day) | Key Long-Term Effects | Citation |

| Perinatal | 50 | Long-term D2 receptor supersensitivity, enhanced yawning, cognitive deficits, and deficits in prepulse inhibition. |

Experimental Protocols

Protocol 1: Induction of Compulsive Checking Behavior (OCD Model)

This protocol is adapted from studies establishing the this compound-induced compulsive checking model in rats.

1. Animals and Housing:

-

Male Long-Evans or Sprague-Dawley rats are typically used.

-

Animals are housed individually or in small groups with ad libitum access to food and water on a 12-hour light/dark cycle.

2. Drug Administration:

-

This compound hydrochloride is dissolved in sterile saline.

-

A dose of 0.5 mg/kg is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Injections are given twice weekly for a period of 5 weeks (a total of 10 injections).

3. Behavioral Testing Apparatus:

-

A large, square open field (e.g., 2.5 x 2.5 meters) is used.

-

Four small, distinct objects are placed in specific locations within the open field.

4. Behavioral Assessment:

-

Following the chronic treatment regimen, rats are placed in the open field for a 55-minute session.

-

Behavior is video-recorded and analyzed for the frequency and duration of visits to each object, the latency to return to a preferred object, and the sequence of visits.

-

Key measures include the number of visits to each object, the identification of preferred objects (those visited significantly more often), and the characterization of any ritualistic behavioral sequences.

Protocol 2: Assessment of Biphasic Locomotor Effects

This protocol outlines a typical procedure for observing the biphasic locomotor response to acute this compound administration.

1. Animals and Housing:

-

Male mice (e.g., C57BL/6J) or rats are used.

-

Standard housing conditions are maintained.

2. Drug Administration:

-

This compound is dissolved in saline.

-

A single injection is administered (e.g., 1 mg/kg, i.p., for mice).

3. Behavioral Testing Apparatus:

-

An open field arena equipped with automated activity monitoring systems (e.g., infrared beams) is used to quantify locomotor activity.

4. Behavioral Assessment:

-

Immediately after injection, the animal is placed in the open field.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded continuously for at least 2 hours.

-

Data is typically binned into short time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

-

The initial period of hypoactivity is quantified, followed by the subsequent period of hyperactivity.

Visualizations

Signaling Pathway

Caption: Canonical signaling pathway of this compound via D2/D3 receptor activation.

Experimental Workflow: OCD Model

Caption: Experimental workflow for inducing and assessing compulsive-like behavior.

Logical Relationships of this compound's Effects

Caption: Logical relationships between this compound administration paradigms and resulting psychoactive effects.

References

Foundational Research on Quinpirole Hydrochloride: An In-depth Technical Guide for Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinpirole hydrochloride is a potent and selective dopamine D2 and D3 receptor agonist widely utilized in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Its ability to mimic the effects of dopamine at these specific receptor subtypes makes it an invaluable tool for studying motor control, motivation, learning, and the pathophysiology of disorders such as Parkinson's disease, schizophrenia, and addiction. This guide provides a comprehensive overview of the foundational research on this compound hydrochloride, including its mechanism of action, receptor binding affinities, key experimental protocols, and associated signaling pathways.

Mechanism of Action

This compound acts as an agonist at dopamine D2-like receptors, with a higher affinity for D2 and D3 subtypes and significantly lower affinity for the D4 and D1 receptors.[1][2] The D2-like receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[1][2][3] Activation of these receptors by this compound initiates a cascade of intracellular events, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream effector systems. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release.

Data Presentation: Receptor Binding and Functional Potency

The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50/IC50) of this compound hydrochloride for various dopamine receptor subtypes. These values are critical for designing and interpreting experiments aimed at understanding its pharmacological effects.

Table 1: Binding Affinities (Ki) of this compound Hydrochloride for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Radioligand | Reference |

| D1 | 1900 | Human | Recombinant | --- | |

| D2 | 4.8 | Human | Recombinant | --- | |

| D2 | 2.3 ± 0.3 | Rat | Striatum | [3H]this compound | |

| D2 | 4.8 | Canine | Striatum | [3H]this compound | |

| D3 | ~24 | Human | Recombinant | --- | |

| D3 | 5.1 | Canine | Striatum | [3H]this compound | |

| D4 | ~30 | Human | Recombinant | --- |

Table 2: Functional Potency (EC50/IC50) of this compound Hydrochloride

| Assay Type | Receptor | Effect | EC50/IC50 (nM) | Cell Line | Reference |

| EC50 | D2 | G-protein activation | 56 | HEK293 | |

| EC50 | D2 | β-arrestin-2 recruitment | 56 | HTLA | |

| EC50 | D2 | cAMP inhibition | 3.2 | HEK293T | |

| EC50 | D3 | G-protein activation | 1.9 | HEK293T |

Experimental Protocols

Detailed methodologies for key experiments involving this compound hydrochloride are provided below. These protocols serve as a guide for researchers looking to replicate or adapt these techniques for their own studies.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of this compound hydrochloride for dopamine D2 receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-spiperone.

Materials:

-

Membrane Preparation: Homogenized tissue from a brain region rich in D2 receptors (e.g., striatum) or cell membranes from a cell line expressing D2 receptors.

-

Radioligand: [3H]-spiperone (a D2 antagonist).

-

Unlabeled Ligand: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + [3H]-spiperone + assay buffer.

-

Non-specific Binding: Membrane preparation + [3H]-spiperone + non-specific binding control.

-

Competitive Binding: Membrane preparation + [3H]-spiperone + varying concentrations of this compound hydrochloride.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [3H]-spiperone as a function of the log concentration of this compound hydrochloride.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for measuring this compound-induced changes in extracellular dopamine levels in the striatum of a freely moving rat.

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, and necessary surgical tools.

-

Microdialysis Probes and Guide Cannulae.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.

-

This compound Hydrochloride Solution.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for dopamine analysis.

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum).

-

Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake and freely moving rat.

-

Perfuse the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

-

Drug Administration:

-

After establishing a stable baseline, administer this compound hydrochloride (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

-

Continue collecting dialysate samples to measure the effect of the drug on dopamine levels.

-

-

Sample Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using an HPLC-ED system.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain with formalin.

-

Slice the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

-

Data Analysis:

-

Express the dopamine concentrations as a percentage of the baseline levels and plot them over time.

-

Use appropriate statistical tests to compare dopamine levels before and after drug administration.

-

Open-Field Test for Locomotor Activity

This protocol describes the use of the open-field test to assess the effects of this compound hydrochloride on locomotor activity and exploratory behavior in rodents.

Materials:

-

Animals: Mice or rats.

-

Open-Field Arena: A square or circular arena with walls to prevent escape (e.g., 50 cm x 50 cm x 50 cm). The floor is often divided into a grid of squares.

-

Video Recording and Tracking System.

-

This compound Hydrochloride Solution.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer this compound hydrochloride or vehicle (e.g., saline) to the animals via the desired route (e.g., intraperitoneal injection).

-

Testing:

-

At a predetermined time after injection (e.g., 30 minutes), gently place the animal in the center of the open-field arena.

-

Allow the animal to explore the arena freely for a set duration (e.g., 5-60 minutes).

-

Record the animal's behavior using a video camera mounted above the arena.

-

-

Data Analysis:

-

Use an automated tracking system or manual scoring to analyze the video recordings for various behavioral parameters, including:

-

Total distance traveled.

-

Time spent in the center versus the periphery of the arena.

-

Number of line crossings.

-

Rearing frequency (vertical activity).

-

Stereotyped behaviors (e.g., sniffing, grooming).

-

-

-

Cleaning: Thoroughly clean the arena with a mild detergent or alcohol solution between each animal to eliminate olfactory cues.

Mandatory Visualizations

Signaling Pathway of this compound at D2 Receptors

Caption: this compound activates D2 receptors, leading to Gi/o protein-mediated signaling pathways.

Experimental Workflow for In Vivo Microdialysis

Caption: Step-by-step workflow for a typical in vivo microdialysis experiment with this compound.

Logical Relationship in Competitive Radioligand Binding Assay

Caption: this compound competes with a radioligand for binding to D2 receptors to determine its IC50.

References

Early-Stage Investigation of Quinpirole for Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage investigation of Quinpirole, a dopamine D2/D3 receptor agonist, in preclinical models of Parkinson's disease (PD). It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative findings, and illustrating the core signaling pathways involved.

Introduction to this compound and its Rationale in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in dopamine levels in the striatum and subsequent motor deficits.[1][2] this compound, as a direct-acting dopamine agonist, has been investigated for its potential to stimulate central dopaminergic receptors and thereby alleviate some of the motor symptoms associated with PD.[3] Early research has explored its efficacy in various animal models, including those induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA), which replicate key pathological features of the disease.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in in vitro and in vivo models of Parkinson's disease.

Table 1: In Vitro Effects of this compound on MPP+-Treated PC-12 Cells

| Parameter | Treatment Group | Concentration | Outcome | Reference |

| Cell Viability | MPP+ | - | Decreased | |

| MPP+ + this compound | 10 μM | Significantly increased compared to MPP+ alone |

Table 2: In Vivo Effects of this compound in the MPTP Mouse Model of Parkinson's Disease

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Motor Function (Rotarod Test) | MPTP | - | Decreased time on rod | |

| MPTP + this compound | 1 mg/kg | Significantly alleviated motor deficits | ||

| Extracellular Dopamine in Striatum | Wild-Type (WT) vs. WT + this compound | 1 mg/kg | Increased by 105.1% | |

| MPTP vs. MPTP + this compound | 1 mg/kg | 155.1% higher in this compound treated group | ||

| Tyrosine Hydroxylase (TH) Protein Levels in Substantia Nigra | WT vs. WT + this compound | 1 mg/kg | Increased by 79.8% | |

| MPTP vs. MPTP + this compound | 1 mg/kg | 69.1% higher in this compound treated group | ||

| p-CREB/CREB Ratio in Substantia Nigra | WT vs. WT + this compound | 1 mg/kg | Increased by 101.3% | |

| MPTP vs. MPTP + this compound | 1 mg/kg | Increased by 177.4% | ||

| CaM Protein Levels in Substantia Nigra | MPTP vs. MPTP + this compound | 1 mg/kg | Increased by 149% |

Table 3: Effects of this compound on Rotational Behavior in the 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Treatment Group | Dose | Outcome | Reference |

| Contralateral Rotations | 6-OHDA lesioned rats | 0.03 mg/kg | Peak effective dose for inducing rotations | |

| 6-OHDA lesioned rats | 0.025, 0.05, or 0.2 mg/kg | Acute contralateral rotation which increased with successive administrations | ||

| 6-OHDA lesioned rats (low sensitivity) | Up to 0.03 mg/kg | Partial rotational effect (40-80 rotations/20 min) |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols for inducing Parkinson's disease models and assessing the effects of this compound.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of a Parkinson's disease phenotype in mice using the neurotoxin MPTP.

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Saline solution (0.9% NaCl)

-

This compound hydrochloride

-

Male C57BL/6 mice

Procedure:

-

MPTP Administration: Dissolve MPTP-HCl in saline. Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.

-

This compound Treatment: Dissolve this compound hydrochloride in saline. Administer this compound (e.g., 1 mg/kg, i.p.) once before and twice after the MPTP injections.

-

Behavioral Testing: Conduct behavioral assessments such as the rotarod test to evaluate motor coordination and balance.

-

Neurochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect brain tissue. The substantia nigra and striatum are dissected for further analysis, such as Western blotting for protein quantification (e.g., TH, p-CREB, CREB, CaM) and microdialysis for measuring extracellular dopamine levels.

6-OHDA-Induced Rat Model of Parkinson's Disease

This protocol details the creation of a unilateral lesion in the rat brain using 6-hydroxydopamine to model Parkinson's disease.

Materials:

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Male Sprague-Dawley or Wistar rats

-

Apomorphine or Amphetamine

-

This compound hydrochloride

Procedure:

-

Preparation of 6-OHDA Solution: Dissolve 6-OHDA-HCl in saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically around 3.6 mg/mL. Keep the solution on ice and protected from light.

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.

-

Unilateral 6-OHDA Injection: Drill a small hole in the skull over the target area. The medial forebrain bundle (MFB) is a common target. The stereotaxic coordinates relative to bregma for the MFB in rats are approximately: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.

-

Injection: Slowly infuse the 6-OHDA solution (e.g., 5 µL at a rate of 1 µL/min) into the MFB. Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Post-operative Care: Suture the scalp incision and provide appropriate post-operative care.

-

Verification of Lesion and Behavioral Testing: After a recovery period of 2-3 weeks, confirm the lesion by inducing rotational behavior. Administer a dopamine agonist like apomorphine (0.25-0.5 mg/kg, s.c.) and measure contralateral rotations. Rats exhibiting a stable and high rate of rotation are used for subsequent experiments.

-

This compound Administration and Rotational Behavior Assessment: Administer various doses of this compound (e.g., 0.01-0.3 mg/kg, i.p.) and record the number of contralateral rotations over a set period (e.g., 30-60 minutes) using an automated rotometer system.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the activation of D2 dopamine receptors. This activation triggers a cascade of intracellular signaling events.

Canonical D2 Receptor Signaling Pathway

The classical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.

GHS-R1a/D2R Heterodimer Signaling Pathway

Recent research has uncovered a novel neuroprotective pathway involving the heterodimerization of the D2 receptor with the growth hormone secretagogue receptor 1a (GHS-R1a). Activation of this complex by this compound in the MPTP model has been shown to be neuroprotective.

Experimental Workflow for Investigating this compound's Effects

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound in a Parkinson's disease model.

Conclusion and Future Directions

The early-stage investigation of this compound in models of Parkinson's disease suggests a potential therapeutic benefit, primarily through the activation of dopamine D2 receptors. The quantitative data indicate that this compound can ameliorate motor deficits and exert neuroprotective effects, possibly through both canonical and non-canonical signaling pathways. The GHS-R1a/D2R heterodimer pathway presents a particularly interesting avenue for future research and drug development.

Further in-depth studies are warranted to fully elucidate the dose-dependent effects of this compound in various Parkinson's disease models, particularly the 6-OHDA model, and to further explore the downstream targets of its signaling cascades. A more comprehensive understanding of these aspects will be crucial for the potential translation of these preclinical findings into clinical applications for the treatment of Parkinson's disease.

References

- 1. Unraveling activation-related rearrangements and intrinsic divergence from ligand-induced conformational changes of the dopamine D3 and D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates nigral dopaminergic neuron damage in Parkinson’s disease mouse model through activating GHS-R1a/D2R heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinpirole-Induced Compulsive Behavior: A Technical Guide to a Preclinical Model of Obsessive-Compulsive Disorder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quinpirole-induced compulsive behavior model, a widely utilized preclinical animal model for Obsessive-Compulsive Disorder (OCD). This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying neurobiological mechanisms, offering a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction: The this compound Model of OCD

Obsessive-compulsive disorder is a neuropsychiatric condition characterized by intrusive thoughts (obsessions) and repetitive, stereotyped behaviors (compulsions). The this compound-induced compulsive behavior model is a well-established pharmacological animal model that recapitulates key features of OCD, particularly compulsive checking behaviors.[1][2][3] Chronic administration of this compound, a potent dopamine D2/D3 receptor agonist, induces a behavioral sensitization in rodents, leading to the development of perseverative and compulsive-like behaviors.[1][3] This model offers significant face, construct, and predictive validity for studying the neurobiology of OCD and for screening potential therapeutic agents.

The core of this model lies in the repeated activation of the mesolimbic dopamine system. This compound's agonism at D2 and D3 receptors in brain regions like the nucleus accumbens, striatum, and orbitofrontal cortex is believed to drive the observed compulsive behaviors. This guide will delve into the practical aspects of implementing this model and the theoretical framework of its underlying mechanisms.

Experimental Protocols

The successful implementation of the this compound-induced compulsive behavior model requires meticulous attention to experimental design and procedure. The following sections provide detailed methodologies for key experiments.

Induction of Compulsive Behavior

The standard protocol for inducing compulsive-like behavior involves the chronic administration of this compound to rodents, typically rats or mice.

-

Drug Preparation and Administration: this compound hydrochloride is dissolved in physiological saline.

-

Dosage: The most effective doses typically range from 0.2 mg/kg to 0.5 mg/kg. A common dose used in many studies is 0.5 mg/kg.

-

Route of Administration: Subcutaneous (s.c.) injection is the most frequently used route.

-

Dosing Regimen: A typical regimen involves administering this compound twice weekly for a period of 5 to 10 injections to induce behavioral sensitization.

-

Control Group: A control group receiving saline injections should always be included.

Behavioral Assessment: The Open-Field Test

The open-field test is the primary apparatus used to observe and quantify this compound-induced compulsive behaviors. The setup is designed to allow for the expression of checking and perseverative actions.

-

Apparatus: A large, square open-field arena (e.g., 160 cm x 160 cm) is partitioned into a grid of smaller squares (e.g., 25 locales of 30 cm x 30 cm). The arena may contain a few small, distinct objects placed in specific locales.

-

Procedure: Following each this compound or saline injection, the animal is placed in the open field for a set duration, typically 30 to 60 minutes. The behavior is often most pronounced around 30 minutes after injection and can last for up to 55 minutes.

-

Behavioral Quantification: Automated video tracking software or manual scoring is used to measure a range of behaviors. Key parameters for quantifying compulsive-like behavior include:

-

Number of "Home Base" Visits (NOH): A "home base" is defined as the locale where the animal spends the most time. A significant increase in the number of visits to this specific location is a hallmark of compulsive checking.

-

Average Time Between Home Base Visits (ATBO): This measures the latency to return to the home base. Shorter latencies indicate a more compulsive pattern.

-

Total Distance Traveled (TDM): While not a direct measure of compulsivity, it provides information about general locomotor activity.

-

Number of Different Locales Visited: Compulsive animals tend to visit fewer distinct locations in the arena.

-

Stereotyped Behaviors: The presence of repetitive, ritual-like sets of behavioral acts at specific locations.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the this compound-induced compulsive behavior model. These data highlight the robust and reproducible nature of the behavioral phenotype.

| Behavioral Parameter | Control Group (Saline) | This compound-Treated Group | Key Finding | Reference |

| Number of Home Base Visits | 2.6 (1.7) | 13.3 - 16.6 (mean values across different this compound groups) | This compound-treated rats show a 5-7 fold increase in home base visits compared to controls. | |

| Returns to Home Base | 9.7 ± 1.6 | 141.6 ± 13.5 | This compound-treated rats revisited their home base almost 15 times more often than saline-treated animals. | |

| Ratio of Observed-to-Expected Visits to Home Base | 2.2 ± 0.1 | 6.8 ± 0.5 | The rate of revisits to the home base in this compound-treated rats was almost 7-fold higher than expected by chance. | |

| Time per Home Visit (seconds) | 308.2 ± 68.2 | 9.7 ± 1.1 | This compound-treated rats spent significantly less time at the home base during each visit, suggesting more rapid, ritual-like checks. |

Table 1: Summary of Key Behavioral Changes in the this compound-Induced Compulsive Checking Model.

| Study Parameter | Details | Reference |

| This compound Dose | 0.5 mg/kg | |

| Administration Route | Subcutaneous (s.c.) | |

| Treatment Duration | Twice weekly injections for 5-10 injections | |

| Behavioral Test | Open-Field Test | |

| Key Behavioral Measures | Number of Home Base Visits, Average Time Between Visits, Total Distance Moved |

Table 2: Common Experimental Parameters in the this compound Model.

Neurobiological Mechanisms and Signaling Pathways

The compulsive-like behaviors induced by this compound are mediated by its action on dopamine D2 and D3 receptors, which are G-protein coupled receptors. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal function and behavior.

Dopamine D2/D3 Receptor Signaling

This compound's binding to D2 and D3 receptors, which are coupled to the inhibitory G-protein α subunit (Gαi), leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, the signaling cascade is more complex, involving other pathways that are critical to the development of compulsive behaviors.

The Gβγ subunits, dissociated from Gαi upon receptor activation, can also trigger downstream signaling cascades. These include the activation of Phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt (also known as Protein Kinase B). Furthermore, Src, a non-receptor tyrosine kinase, is often involved in D2/D3 receptor-mediated signaling. The activation of these pathways can lead to the modulation of extracellular signal-regulated kinase (ERK), a key protein involved in synaptic plasticity and gene expression.

Interestingly, D2 and D3 receptors can utilize different signaling mechanisms to regulate the same cellular processes. For instance, D3 receptor-mediated ERK activation may primarily involve the Gβγ pathway and transactivation of the Epidermal Growth Factor Receptor (EGFR), while D2 receptor-mediated ERK activation is thought to be mainly driven by the Gαi subunit.

Below is a diagram illustrating the key signaling pathways activated by this compound.

Caption: this compound-activated D2/D3 receptor signaling cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the this compound-induced compulsive behavior model.

Caption: A typical experimental workflow for the this compound model.

Logical Relationships in the this compound Model

The development of compulsive behavior in this model can be understood as a series of cause-and-effect relationships, as depicted in the diagram below.

Caption: Causal chain leading to compulsive behavior in the model.

Conclusion

The this compound-induced compulsive behavior model serves as a powerful tool for investigating the neurobiological underpinnings of OCD and for the preclinical evaluation of novel therapeutics. Its robust and reproducible phenotype, coupled with a well-characterized dopaminergic mechanism, makes it an invaluable asset in the field of neuropsychiatric research. This technical guide provides the essential information for researchers to effectively implement and interpret the findings from this important animal model. By understanding the detailed protocols, expected quantitative outcomes, and the underlying signaling pathways, scientists can better leverage this model to advance our understanding and treatment of obsessive-compulsive disorder.

References

- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 2. Effects of this compound in the ventral tegmental area on impulsive behaviour during performance on the five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Validity of this compound Sensitization Rat Model of OCD: Linking Evidence from Animal and Clinical Studies [frontiersin.org]

Understanding the receptor binding profile of Quinpirole

An In-depth Technical Guide to the Receptor Binding Profile of Quinpirole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound, a selective D2-like dopamine receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its molecular interactions and downstream effects.

Introduction

This compound is a potent and widely used agonist with high affinity for the D2 and D3 dopamine receptor subtypes[1][2]. Initially developed as a tool for studying the physiological and behavioral effects of dopamine receptor stimulation, its distinct binding profile has made it an invaluable compound in neuroscience research. Structurally, this compound is an ergoline derivative and is the active enantiomer of (±)-quinpirole[2][3]. Its selectivity for the D2-like family of dopamine receptors (D2, D3, and D4) over the D1-like family (D1 and D5) is a key feature of its pharmacological activity[4]. This document summarizes its binding affinities, the experimental methods used to determine them, and the primary signaling pathways it modulates.

Receptor Binding Affinity of this compound

The affinity of this compound for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The data, presented in the tables below, highlight its high affinity for D2 and D3 receptors.

Dopamine Receptor Subtypes

This compound demonstrates a clear preference for the D2-like receptor family. It has a reported Ki value of 4.8 nM for the high-affinity state of the dopamine D2 receptor and 5.1 nM for the D3 receptor. The dopamine D3 receptor has been shown to have a 100-fold higher affinity for agonists like this compound compared to the D2 receptor when expressed in 293 cells.

| Receptor | Species | Binding Value (Ki) | Reference |

| D1 | Rat | 1900 nM | |

| D2 | Rat | 4.8 nM | |

| D2 (high affinity) | Canine | 4.8 nM | |

| D2 (low affinity) | Bovine | 1500 - 2580 nM | |

| D3 | Human/Rat | 5.1 nM | |

| D4 | Rat | 30 nM |

Table 1: Binding affinities of this compound for dopamine receptor subtypes.

Other Receptor Systems

While primarily a dopamine agonist, this compound's interactions with other receptor systems have been investigated. Some studies suggest it may act as a serotonin (5-HT) receptor antagonist. However, its affinity for these off-target receptors is significantly lower than for its primary dopamine targets.

| Receptor Family | Receptor Subtype | Binding Value (Ki) | Notes |

| Serotonin (5-HT) | Not specified | Low Affinity | Some studies suggest antagonistic properties at certain 5-HT receptors. |

| Sigma (σ) | σ1 / σ2 | Low Affinity | Generally considered to have low affinity for sigma receptors. |

Table 2: Off-target receptor binding affinities of this compound.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's receptor binding affinities predominantly relies on competitive radioligand binding assays. This technique is considered the gold standard for measuring the affinity of a ligand for its receptor.

Principle

A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50, which can then be used to calculate the equilibrium dissociation constant (Ki).

Methodology

-

Membrane Preparation :

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. A sample is taken to determine the total protein concentration.

-

-

Competitive Binding Incubation :

-

A fixed concentration of a specific radioligand (e.g., [3H]spiperone or [3H]this compound) is incubated with the membrane preparation.

-

Varying concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

The mixture is incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand :

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis :

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

This compound's agonism at D2-like receptors initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.

Canonical Gαi/o Pathway

Activation of D2-like receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of D2-like receptor activation.

Non-Canonical Pathways

Recent studies have elucidated additional signaling pathways modulated by this compound. One such pathway involves the regulation of Akt and glycogen synthase kinase 3 beta (GSK3β). This compound administration has been shown to regulate the D2R/Akt/GSK3-β signaling pathway, which plays a role in neuroinflammation and neuroprotection. Activation of D2 receptors by this compound can also lead to the modulation of ion channels, such as blocking calcium currents in certain neurons.

Caption: Key signaling pathways activated by this compound.

Logical Relationships: Receptor Selectivity

The pharmacological utility of this compound is largely defined by its selectivity. It is a potent agonist at D2 and D3 receptors, with significantly lower affinity for D4 and D1 receptors. This selectivity allows researchers to probe the specific functions of the D2/D3 receptor systems.

References

The Dichotomous Role of Quinpirole on Dopamine Release in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of quinpirole, a selective dopamine D2/D3 receptor agonist, on dopamine neurotransmission within the nucleus accumbens. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for understanding the intricate pharmacology of this compound.

Core Concepts: Presynaptic Inhibition and Postsynaptic Modulation

This compound's primary mechanism of action in the nucleus accumbens involves its interaction with D2-like dopamine receptors, which are located both on the presynaptic terminals of dopaminergic neurons (autoreceptors) and on postsynaptic neurons. This dual localization results in a complex, dose-dependent regulation of dopamine release and signaling.

At low doses, this compound preferentially activates presynaptic D2 autoreceptors.[1][2] This activation inhibits the synthesis and release of dopamine from the neuron, leading to a decrease in extracellular dopamine concentrations in the nucleus accumbens.[1][3][4] As the dose of this compound increases, it begins to act on postsynaptic D2 receptors, which can lead to a variety of cellular responses depending on the specific neuronal population.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of this compound.

Table 1: Dose-Dependent Effects of this compound on Extracellular Dopamine in the Nucleus Accumbens

| Dose of this compound (mg/kg, s.c.) | Change in Extracellular Dopamine | Animal Model | Reference |

| 0.05 | Decrease | Rat | |

| 0.2 | Decrease | Rat | |

| 0.3 | Significant Decrease | Mouse | |

| 0.5 | Significant Decrease | Rat | |

| 5.0 | Increase in Neurotensin (indirect measure) | Rat |

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| D2 (high-affinity state) | 4.8 | |

| D3 | 5.1 |

Table 3: Effects of Repeated this compound Administration on Dopamine System

| Treatment | Effect on Basal Dopamine Levels in NAc | Effect on Dopamine Metabolites (DOPAC, HVA) in NAc | Animal Model | Reference |

| Repeated this compound (0.5 mg/kg) | Decreased | Increased DOPAC | Rat | |

| Acute this compound (after sensitization) | Significant Decrease | Significant Decrease | Rat | |

| Neonatal this compound | 500% increase in amphetamine-induced DA overflow | Rat |

Experimental Protocols

The investigation of this compound's effects on dopamine release heavily relies on two key experimental techniques: in vivo microdialysis and fast-scan cyclic voltammetry (FSCV).

In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane, is stereotactically implanted into the nucleus accumbens of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the probe, molecules from the extracellular fluid, including dopamine, diffuse across the membrane and into the dialysate. The dialysate is collected at regular intervals.

-

Analysis: The concentration of dopamine in the collected dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: this compound or other pharmacological agents can be administered systemically (e.g., via subcutaneous injection) or locally through the microdialysis probe.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique that provides real-time measurement of dopamine release and uptake with high temporal and spatial resolution.

Methodology:

-

Electrode Implantation: A carbon-fiber microelectrode is implanted into the nucleus accumbens of an anesthetized animal or used in brain slice preparations.

-

Voltage Application: A triangular waveform potential is applied to the electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).

-

Dopamine Oxidation and Reduction: When the applied potential reaches the oxidation potential of dopamine (around +0.6 V), dopamine at the electrode surface is oxidized. As the potential is ramped down, the oxidized dopamine is reduced back to its original form.

-

Current Measurement: These oxidation and reduction events generate a current that is proportional to the concentration of dopamine. The resulting current-voltage plot is called a cyclic voltammogram, which is characteristic for dopamine.

-

Stimulation: Dopamine release is typically evoked by electrical stimulation of dopamine neuron terminals.

-

Data Analysis: The measured current is converted into dopamine concentration, allowing for the analysis of release kinetics and the effects of drugs like this compound on these parameters.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in this compound's action.

Conclusion

This compound exhibits a complex pharmacological profile in the nucleus accumbens, primarily driven by its dose-dependent actions on presynaptic D2 autoreceptors and postsynaptic D2 receptors. At lower doses, it acts as a functional antagonist of dopamine neurotransmission by inhibiting its release, while at higher doses, its effects are complicated by the engagement of postsynaptic receptors. A thorough understanding of these dual actions, supported by quantitative data from techniques like microdialysis and FSCV, is crucial for researchers and drug development professionals working on dopaminergic systems and related neurological and psychiatric disorders.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Comparison of the stimulus properties of a pre- vs. a putative postsynaptic dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral sensitization to this compound is not associated with increased nucleus accumbens dopamine overflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduced dopamine and glutamate neurotransmission in the nucleus accumbens of this compound-sensitized rats hints at inhibitory D2 autoreceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Quinpirole in Elucidating Reward and Aversion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinpirole, a potent and selective dopamine D2/D3 receptor agonist, has emerged as an invaluable pharmacological tool for dissecting the intricate neural circuits underlying reward and aversion. Its dose-dependent effects, which can elicit both appetitive and aversive behavioral responses, provide a unique lens through which to explore the nuanced roles of D2 and D3 receptor subtypes in motivational control. This technical guide provides a comprehensive overview of this compound's pharmacology, its application in studying reward and aversion pathways, detailed experimental protocols, and a summary of key quantitative data. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanisms and applications.

Introduction: The Dichotomy of Dopamine Signaling

The dopaminergic system, particularly the mesolimbic pathway originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a cornerstone of reward processing and reinforcement learning. However, emerging evidence reveals a more complex role for dopamine, implicating it in the processing of aversive stimuli and the orchestration of avoidance behaviors. The D2-like family of dopamine receptors, comprising D2, D3, and D4 subtypes, are key players in this dual functionality. This compound, by preferentially activating D2 and D3 receptors, allows researchers to probe the downstream signaling cascades and behavioral outputs associated with the stimulation of these specific receptor populations.[1][2]

Pharmacology of this compound

This compound hydrochloride is a non-ergoline derivative that acts as a full agonist at both D2 and D3 dopamine receptors.[3] Its affinity for these receptors, however, is not identical, with some studies suggesting a higher affinity for the D3 receptor.[3][4] This differential affinity is a critical consideration in experimental design, as the observed effects of this compound can be attributed to the activation of D2 receptors, D3 receptors, or a combination of both, depending on the administered dose and the specific brain region being targeted.

Receptor Binding Affinity

The binding affinity of this compound for D2 and D3 receptors has been characterized in various studies. While exact values can vary depending on the experimental preparation and radioligand used, a general consensus exists regarding its high affinity for both receptor subtypes.

| Receptor Subtype | Ligand | Brain Region | Kd (nM) | Ki (nM) | Reference |

| D2-like | [3H]this compound | Rat Striatum | 2.3 ± 0.3 | - | |

| D2 | [3H]this compound | Canine Striatum | 3.9 - 6.8 | 4.8 | |

| D3 | [3H]this compound | - | - | 5.1 |

Kd: Dissociation constant; Ki: Inhibition constant.

Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Activation of these receptors by this compound initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression.

Dopamine D2/D3 Receptor Signaling Cascade

Caption: Canonical signaling pathway of D2/D3 receptors.

This compound in the Study of Reward and Aversion

The dichotomous effects of this compound on motivational states are highly dependent on the dose administered and the specific neural circuit being modulated.

Rewarding Effects

At lower doses, systemic administration or microinjection of this compound into specific brain regions, such as the nucleus accumbens shell, can induce conditioned place preference (CPP), a behavioral paradigm indicative of a rewarding effect. This suggests that activation of D2/D3 receptors within the NAc shell is sufficient to produce positive reinforcement.

Aversive Effects

Conversely, higher doses of this compound, or its microinjection into other brain regions like the ventral pallidum (VP), can lead to conditioned place aversion (CPA), indicating an aversive or dysphoric state. This aversive effect is often accompanied by a decrease in locomotor activity. These findings highlight the critical role of the VP in mediating the aversive properties of D2/D3 receptor stimulation.

Dose-Dependent Effects on Behavior

The dose-response relationship of this compound on various behaviors is often complex, sometimes exhibiting a biphasic or inverted U-shaped curve.

| Behavior | Species | This compound Dose (mg/kg, unless specified) | Effect | Brain Region (if applicable) | Reference |

| Locomotor Activity | Mice | 0.5 | Initial suppression followed by increased activity | Systemic | |

| Locomotor Activity | Rats | 1.0 | Increased forelimb steps and sniffing | Systemic | |

| Locomotor Activity | Rats | 2.0 | Hyperactivity and perseveration of routes | Systemic | |

| Conditioned Place Preference | Rats | 0.01 - 5.0 | Significant CPP | Systemic | |

| Conditioned Place Aversion | Rats | 5.0 µg | Significant CPA | Ventral Pallidum | |

| Reversal Learning | Rats | 0.3 | Impaired reversal learning | Systemic | |

| Impulsive Behavior | Rats | 1.0 µg/µl | Reduced premature responses | Ventral Tegmental Area |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of studies utilizing this compound. Below are outlines of common experimental protocols.

Conditioned Place Preference/Aversion (CPP/CPA)

This paradigm is used to assess the rewarding or aversive properties of a drug.

Experimental Workflow for CPP/CPA

Caption: A typical workflow for a conditioned place preference/aversion experiment.

Methodology:

-

Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

-

Habituation (Pre-test): Animals are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) over several days to establish a baseline preference.

-

Conditioning: Over several days (typically 8), animals receive an injection of this compound (or vehicle) and are confined to one of the outer chambers for a specific duration (e.g., 30 minutes). On alternate days, they receive the opposite treatment (vehicle or this compound) and are confined to the other outer chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.

-

Test: Following the conditioning phase, animals are placed in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each of the outer chambers is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

In Vivo Electrophysiology

This technique is used to measure the effects of this compound on the firing activity of individual neurons, typically in anesthetized or freely moving animals.

Methodology:

-

Animal Preparation: Animals are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the brain region of interest (e.g., VTA).

-

Electrode Placement: A recording microelectrode is slowly lowered into the target brain region.

-

Neuronal Identification: Dopaminergic neurons in the VTA are often identified by their characteristic electrophysiological properties, such as a slow firing rate, long-duration action potentials, and burst firing patterns.

-

Drug Administration: A stable baseline firing rate is recorded before the administration of this compound, either systemically (e.g., intraperitoneally) or locally via microinjection.

-